(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole
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Description
“(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole” is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.2241. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole” is not readily available from the search results. Further research or consultation with a specialist in organic chemistry may be necessary to obtain detailed synthesis information.Molecular Structure Analysis
The molecular structure of “(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole” is defined by its molecular formula, C9H15NO21. However, the specific structural details such as bond lengths, angles, and 3D conformation are not provided in the search results. These details can be obtained using computational chemistry methods or experimental techniques like X-ray crystallography.
Chemical Reactions Analysis
The specific chemical reactions involving “(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole” are not available in the search results. The reactivity of this compound would depend on its functional groups and the conditions under which it is used. Detailed information about its reactivity could be obtained from experimental studies or predictive computational models.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole” are not fully detailed in the search results. Typically, these properties would include attributes such as solubility, melting point, boiling point, and stability under various conditions.Safety And Hazards
The specific safety and hazard information for “(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole” is not available in the search results. Safety data would typically include information on toxicity, flammability, and environmental impact, among other factors.
Future Directions
The future directions for research on “(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole” are not specified in the search results. However, given its use in research, potential areas of interest could include further exploration of its synthesis, reactivity, and potential applications in various fields.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it would be advisable to consult scientific literature or experts in the field.
properties
IUPAC Name |
(3aS,7S)-7-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8-7(3-4-11-9)5-12-10-8/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFKDXQGFYHDBA-APPZFPTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=NOCC2CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=NOC[C@H]2CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole |
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